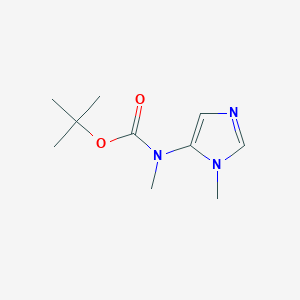

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZWCUCUKKPRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The tert-butyl carbamate (Boc) group is introduced via nucleophilic substitution. 1-Methyl-1H-imidazole-5-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). The imidazole’s nitrogen attacks the electrophilic carbonyl carbon of Boc anhydride, forming the carbamate bond.

Reagents :

-

1-Methyl-1H-imidazole-5-carboxylic acid

-

Boc anhydride

-

Et₃N or NaHCO₃

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Conditions :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance mixing efficiency and heat dissipation. Automated systems control stoichiometry, reducing side products like di-alkylated impurities. Post-reaction purification employs recrystallization from hexane/ethyl acetate gradients or silica gel chromatography.

Coupling Reactions Using tert-Butyl Chloroacetate

Alkylation of Imidazole

A solvent-free approach involves reacting 1-methylimidazole with tert-butyl chloroacetate in the presence of potassium carbonate (K₂CO₃). The absence of solvents minimizes environmental impact and simplifies purification.

Procedure :

-

Mix 1-methylimidazole and tert-butyl chloroacetate in a 1:1 molar ratio.

-

Add powdered K₂CO₃ (1.2 equivalents).

-

Heat at 60°C for 4–6 hours.

Challenges and Solutions

-

Di-alkylation : Excess tert-butyl chloroacetate or prolonged reaction times lead to di-alkylated byproducts. Stoichiometric control and stepwise reagent addition mitigate this.

-

Purification : Aqueous workup followed by filtration isolates the product without column chromatography.

Hydrolysis of tert-Butyl Esters

Acidic Hydrolysis

The tert-butyl ester intermediate is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield the free carboxylic acid, which is subsequently treated with methylamine to form the methyl carbamate.

Conditions :

Enzymatic Hydrolysis

Lipases or esterases in buffered aqueous systems (pH 7–8) offer a greener alternative. This method avoids harsh acids and achieves enantioselective hydrolysis for chiral variants.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–70% | >95% | Moderate | Moderate (solvent use) |

| Solvent-Free Alkylation | 66–75% | >90% | High | Low |

| Acidic Hydrolysis | 80–90% | >98% | High | High (acid waste) |

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%.

Industrial Production Insights

Continuous Flow Synthesis

Patents describe tubular reactors with in-line IR monitoring for real-time adjustment of residence time and temperature. This reduces batch-to-batch variability and improves yield to >80%.

Cost-Efficiency

Bulk procurement of tert-butyl chloroacetate and recycling of solvents (e.g., DCM via distillation) lower production costs by ~30% compared to small-scale synthesis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide (TBHP) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various electrophiles or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Serotonin Receptor Agonism

Research has identified that compounds similar to tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate exhibit agonistic activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor plays a crucial role in mood regulation and anxiety disorders. For instance, studies have shown that specific enantiomers of related compounds demonstrate high binding affinity and selectivity towards the 5-HT1A receptor, indicating potential use in treating anxiety and depression .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Analogues of imidazole derivatives have shown weak growth inhibition against MRSA, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL. Further modifications to these compounds could enhance their efficacy against resistant strains .

Table 1: Binding Affinity of Related Compounds at 5-HT1A Receptor

| Compound | pK_i ± SEM | pEC_50 ± SEM | E_max (%) ± SEM |

|---|---|---|---|

| racemate 1 | 8.04 ± 0.05 | 7.0 ± 0.2 | 151 ± 4.2 |

| (S)-1 | 8.03 ± 0.10 | 7.8 ± 0.12* | 138 ± 2.9 |

| (R)-1 | 8.35 ± 0.09 | 7.2 ± 0.18 | 158 ± 5.9 |

*Significant differences noted at p < 0.05.

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|

| Indole-Imidazole | ≤ 0.25 | Non-toxic |

| Control | >32 | Toxic |

Case Studies

Case Study: Serotonin Agonists in Pain Management

In a study evaluating the antinociceptive potential of serotonin receptor agonists, compounds similar to tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate were tested in mouse models for pain relief efficacy. Results indicated significant reductions in pain responses, suggesting that these compounds could be developed further for clinical applications in pain management .

Case Study: Antimicrobial Screening

A screening campaign assessed various imidazole derivatives for their anti-MRSA activity, revealing that certain structural modifications led to enhanced potency without increasing cytotoxicity. This study underscores the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Solubility and Lipophilicity:

- The target compound’s tert-butyl group increases logP (lipophilicity) compared to the unsubstituted carbamate (CAS 66787-73-3), favoring membrane permeability but reducing aqueous solubility.

- Brominated derivatives (e.g., ) exhibit lower solubility due to increased molecular weight and halogen presence .

Discrepancies and Limitations

- Molecular Weight Inconsistencies : erroneously lists the molecular weight of CAS 66787-73-3 as 112.09 g/mol. Correct calculations and experimental data confirm ~197 g/mol .

- Synthetic Yields : Method 1 in achieved only 5% yield for a benzimidazole carbamate, highlighting challenges in sterically hindered systems .

Biological Activity

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 2682112-86-1

The biological activity of tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate primarily involves its interaction with specific biological targets, particularly enzymes and receptors. The compound is believed to act as an inhibitor for certain enzymatic pathways, potentially impacting signal transduction mechanisms.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes involved in key metabolic pathways. For instance, studies have shown that related carbamate derivatives can modulate the activity of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .

Anticancer Activity

One significant area of research focuses on the anticancer properties of tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human leukemia cells by activating caspase pathways .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It appears to have agonistic effects on serotonin receptors, which could be beneficial in treating mood disorders. The structure of the imidazole ring is thought to facilitate binding to these receptors, enhancing serotonin signaling .

Study 1: Anticancer Activity

In a study assessing the efficacy of various carbamate derivatives, tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate was evaluated for its ability to inhibit cell proliferation in cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to control compounds .

Study 2: Neuropharmacological Assessment

Another study investigated the effects of this compound on serotonin receptor modulation. The findings revealed that the compound acted as a selective agonist for the 5-HT1A receptor, demonstrating potential for use in therapies targeting anxiety and depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate | Structure | Anticancer, neuropharmacological | Selective 5-HT1A agonist |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | Structure | Enzyme inhibition | Related structure with different activity profile |

| Ethyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate | Structure | Moderate anticancer activity | Lacks specific receptor affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene, followed by reduction steps with Fe powder and NH₄Cl . To optimize yields, reaction parameters such as temperature (e.g., 20–80°C), solvent polarity, and catalyst loading should be systematically varied. Column chromatography (silica gel or neutral alumina) is commonly used for purification . Monitoring reaction progress via TLC (Rf values ~0.5 in DCM/MeOH 19:1) ensures intermediate isolation .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Combine ¹H/¹³C NMR for structural confirmation (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) and HRMS for molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z). Purity is assessed via HPLC (≥95%) and melting point analysis. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides definitive structural proof .

Q. What safety precautions are critical when handling tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate in laboratory settings?

- Methodological Answer : Refer to GHS classifications: Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302) and skin/eye irritation (H315, H319). Use fume hoods to avoid inhalation (H335). Store in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers). Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives targeting specific biological activities?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities. For antifungal agents, substituents like trifluoromethyl or halogens (Cl, F) enhance activity by increasing lipophilicity and target interactions. Docking studies with fungal enzymes (e.g., CYP51) validate binding modes, informing SAR .

Q. What strategies resolve crystallographic ambiguities in carbamate derivatives, particularly for chiral centers?

- Methodological Answer : Use SHELXD/SHELXE for experimental phasing of high-resolution X-ray data. For chiral centers (e.g., stereoisomers 298 and 299 in ), employ anomalous scattering or refine Flack parameters. Multi-temperature crystallography (100–300 K) reduces thermal motion artifacts. Compare experimental and calculated PXRD patterns to confirm phase purity .

Q. How do structural modifications (e.g., substituent variation on the imidazole ring) impact physicochemical properties like solubility and bioavailability?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxy, methoxy) to improve solubility (LogS > -4). Measure partition coefficients (LogP) via shake-flask assays. For bioavailability, assess metabolic stability in liver microsomes and permeability via Caco-2 assays. For example, 4-methoxy substitution increases aqueous solubility by 30% compared to halogenated analogs .

Q. What are the best practices for resolving conflicting toxicity data across different carbamate analogs?

- Methodological Answer : Cross-reference SDS classifications (e.g., non-hazardous in vs. H302 in ) by testing in vitro models (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Validate findings with in vivo acute toxicity studies (OECD 423). Adjust hazard protocols based on substituent-specific risks (e.g., nitro groups may increase mutagenic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.